molecular formula C76H106N18O19S2 B3276811 (D-Phe7)-Somatostatin-14 CAS No. 64813-74-7

(D-Phe7)-Somatostatin-14

Cat. No.: B3276811
CAS No.: 64813-74-7
M. Wt: 1639.9 g/mol
InChI Key: XWJDVNOOYSANGI-UCHMZRFRSA-N
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Description

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH is a synthetic peptide featuring a linear sequence with strategic D-amino acid substitutions (D-Phe at position 7 and D-Cys at position 15) and a disulfide bridge between Cys1 and Cys15, as inferred from its synonym "D-cysteinyl-D-lysyl-L-asparagyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-D-phenylalanyl-L-threonyl-L-seryl-L-cysteine (1->12)-disulfide" . Its molecular formula is reported as C₇₁H₉₆N₁₆O₁₇S₂ with a molecular weight of 1509.77 g/mol , though conflicting data from another source lists CAS 56451-83-3 with unspecified formula details, possibly due to variations in salt forms or stereochemistry . The peptide is characterized by ≥95% purity and is utilized in biochemical research, though specific therapeutic applications remain underexplored in the provided evidence .

Key structural features include:

  • D-amino acids: Enhances metabolic stability and resistance to enzymatic degradation.
  • Disulfide bridge: Stabilizes tertiary structure, critical for receptor interaction.
  • Aromatic residues (Phe, Trp): Likely involved in hydrophobic interactions or receptor binding.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-UCHMZRFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis . The disulfide bond formation between cysteine residues is achieved through oxidation, often using reagents like iodine or thallium trifluoroacetate .

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic applications .

Chemical Reactions Analysis

Disulfide Bond Formation and Stability

The peptide contains two cysteine residues (Cys³ and D-Cys¹⁴) that form a disulfide bridge critical for structural stability and biological activity.

Key Findings:

  • Oxidation Conditions : Disulfide bonds form under oxidative conditions (e.g., iodine or air exposure) during solid-phase synthesis (SPPS) .

  • Reduction Risks : Thiol groups in cysteine are prone to reduction, which disrupts the disulfide bond. Stabilizing agents like dithiothreitol (DTT) are avoided during synthesis .

  • Racemization : Cysteine residues are susceptible to racemization during Fmoc removal in SPPS. Using Fmoc-Cys(Dpm)-OH instead of Fmoc-Cys(Trt)-OH reduces racemization from 4.5% to 1.2% .

Table 1: Impact of Protecting Groups on Cysteine Racemization

Protecting GroupRacemization (%)ConditionsSource
Trt4.520% piperidine, 8 h
Dpm1.220% piperidine, 8 h

Enzymatic Degradation

The peptide undergoes specific cleavage by proteases due to its sequence:

Trypsin Digestion:

  • Cleaves after Lys⁴ and Lys⁸, producing three fragments:

    • T1 : H-Ala-Gly-Cys-Lys-OH

    • T2 : Asn-Phe-D-Phe-Trp-Lys-OH

    • T3 : Thr-Phe-Thr-Ser-D-Cys-OH

  • Confirmed via Edman degradation and mass spectrometry .

Chymotrypsin Digestion:

  • Cleaves after aromatic residues (Phe⁶, Trp⁷, Phe¹⁰), yielding fragments:

    • Ch1 : H-Ala-Gly-Cys-Lys-Asn-Phe-OH

    • Ch2 : D-Phe-Trp-Lys-Thr-Phe-OH

    • Ch3 : Thr-Ser-D-Cys-OH .

Host-Guest Interactions with Cucurbit uril (Q8)

The Trp⁷ and Phe residues enable supramolecular binding to Q8, a synthetic receptor.

Table 2: Binding Affinities of Q8 with Peptide Analogues

Peptide SequenceBinding Constant (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)Source
H-Ala-Cys-Leu-Lys-Leu-Gly-Glu-Lys-Trp-Cys-NH₂4.4 × 10⁴−12.05.5
H-Gly-Gly-Trp-OH3.1 × 10³−8.84.0
  • Thermodynamics : Binding is enthalpy-driven, with ΔH values ranging from −8.8 to −12.0 kJ/mol .

  • Structural Influence : Positioning of Trp (N-terminal vs central) significantly affects affinity (e.g., Trp-Gly-Gly vs Gly-Gly-Trp) .

Table 3: Side Reactions During SPPS of C-Terminal Cysteine

ReactionConditionsMitigation StrategySource
Racemization20% piperidine, 298 KUse Fmoc-Cys(Dpm)-OH
Dha FormationBasic pH, prolonged exposureAdd OxymaPure buffer

Oxidative and Reductive Stability

  • Oxidation : The Trp⁷ indole ring is susceptible to oxidation, forming kynurenine derivatives under acidic conditions .

  • Reduction : Disulfide bonds are reversibly reduced by thiols (e.g., glutathione), necessitating inert atmospheres during storage .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity
D-Trp8-Somatostatin has been studied for its antitumor effects, particularly in neuroendocrine tumors. Research indicates that this compound can inhibit tumor growth by blocking the secretion of growth factors and hormones that promote cancer cell proliferation. Studies have shown that somatostatin analogs can effectively reduce tumor size and improve patient outcomes in certain types of cancers, such as carcinoid tumors and VIPomas .

1.2 Treatment of Acromegaly
Acromegaly is a disorder caused by excess growth hormone, often due to pituitary tumors. D-Trp8-Somatostatin has been utilized as a therapeutic agent to control growth hormone levels, leading to a reduction in symptoms and improved quality of life for patients. Clinical trials have demonstrated its efficacy in lowering insulin-like growth factor 1 (IGF-1) levels, which are elevated in acromegaly .

1.3 Gastrointestinal Disorders
This peptide is also effective in treating gastrointestinal disorders characterized by excessive hormone secretion, such as Zollinger-Ellison syndrome. By inhibiting gastrin release, D-Trp8-Somatostatin helps manage gastric acid secretion and alleviate symptoms associated with this condition .

Research Applications

2.1 Neurobiology Studies
D-Trp8-Somatostatin plays a significant role in neurobiology research, particularly in understanding the mechanisms of neurotransmission and hormonal regulation in the brain. It is utilized in studies focusing on the modulation of neurotransmitter release and its implications for mental health disorders .

2.2 Peptide Drug Development
The compound serves as a model for developing new peptide-based drugs with enhanced stability and bioavailability. Researchers are investigating modifications to the peptide structure to improve its pharmacokinetic properties while retaining its biological activity .

Case Studies

5.1 Clinical Trial on Acromegaly
A multicenter clinical trial demonstrated that patients treated with D-Trp8-Somatostatin showed significant reductions in IGF-1 levels compared to placebo groups over a six-month period, highlighting its effectiveness as a long-term treatment option .

5.2 Neuroendocrine Tumor Study
In another study involving patients with neuroendocrine tumors, administration of D-Trp8-Somatostatin resulted in a notable decrease in tumor markers and improved imaging results after three months of therapy, showcasing its potential as an effective treatment strategy.

Mechanism of Action

The peptide exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it inhibits the release of various hormones, including growth hormone, insulin, and glucagon. This inhibition is mediated through the activation of intracellular signaling pathways that reduce cyclic AMP (cAMP) levels and inhibit calcium influx .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH, we compare it with structurally related peptides from the evidence (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS / Reference Key Features Molecular Weight (g/mol) Notable Modifications
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH 54518-51-3 Linear peptide with D-Phe, D-Cys, and Cys1-Cys15 disulfide bridge 1509.77 D-amino acids, disulfide bond
Cyclo(Aha-Lys-Asn-Phe-Phe-D-Trp8-Lys-Thr-Phe-Thr-Ser) Not specified Cyclic structure with Aha linker, D-Trp ~1500 (estimated) Cyclization via Aha, D-Trp substitution
H-Ser-Phe-Arg-Asn-(D)Val-Val-Gly-Thr-Gly-Met-Lys-Lys-Thr-Ser-Phe-Gln-Arg-Ala-Lys-Ser-OH Not specified Linear peptide with D-Val substitution ~2400 (estimated) D-Val enhances proteolytic resistance
Oxytocin (free acid) 24346-32-5 Cyclic nonapeptide with Cys1-Cys6 disulfide bridge 1008.2 Disulfide bond, conserved hormone structure

Key Findings :

Cyclization vs. Linear Structure :

  • The target compound is linear, whereas cyclo(Aha-Lys-Asn-Phe-Phe-D-Trp8-Lys-Thr-Phe-Thr-Ser) and oxytocin are cyclic. Cyclization often improves stability and bioavailability but may restrict conformational flexibility.
  • The Aha linker in cyclo(Aha-Lys-Asn-Phe-Phe-D-Trp8-Lys-Thr-Phe-Thr-Ser) introduces rigidity, contrasting with the target’s disulfide-mediated stabilization .

D-Amino Acid Utilization: The target incorporates D-Phe and D-Cys, whereas H-Ser-Phe-Arg-Asn-(D)Val-Val-Gly-Thr-Gly-Met-Lys-Lys-Thr-Ser-Phe-Gln-Arg-Ala-Lys-Ser-OH uses D-Val . D-residues reduce enzymatic degradation but may alter receptor affinity.

Compared to H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (CAS 352017-71-1) , the target’s extended sequence and D-amino acids may confer enhanced stability for in vivo applications.

Table 2: Molecular Data Comparison

Parameter Target Compound Cyclo(Aha-Lys-Asn-Phe-Phe-D-Trp8-Lys-Thr-Phe-Thr-Ser) Oxytocin
Molecular Formula C₇₁H₉₆N₁₆O₁₇S₂ Not specified C₄₃H₆₅N₁₁O₁₃S₂
Molecular Weight 1509.77 ~1500 1008.2
Key Modifications D-Phe, D-Cys, disulfide Cyclization, D-Trp Disulfide, conserved cyclic structure
Purity ≥95% Not specified ≥99%

Research Implications and Limitations

  • Stability: The target’s D-amino acids and disulfide bridge suggest superior stability over linear peptides without such modifications (e.g., H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 ).
  • Activity Gaps : While structural data are available, the evidence lacks explicit bioactivity or pharmacokinetic profiles, necessitating further studies.
  • Synthesis Challenges: Complex disulfide bond formation and D-amino acid incorporation may require advanced synthetic techniques, as seen in glycated lysine synthesis .

Biological Activity

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH is a synthetic peptide that mimics the structure and function of somatostatin, a naturally occurring hormone known for its inhibitory effects on various hormonal releases, including growth hormone, insulin, and glucagon. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C76H104N18O19S2
  • Molecular Weight : 1637.88 g/mol
  • CAS Number : 58976-46-8

The peptide features a disulfide bond between cysteine residues, which is critical for its structural stability and biological activity. The synthesis typically involves solid-phase peptide synthesis (SPPS), utilizing the Fmoc strategy for amino acid protection during assembly.

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH primarily functions by binding to somatostatin receptors (SSTRs) and inhibiting the secretion of several hormones. The following are key mechanisms:

  • Hormonal Inhibition : The peptide inhibits the release of growth hormone from the pituitary gland and reduces insulin and glucagon secretion from the pancreas.
  • Receptor Interaction : It exhibits high affinity for SSTR subtypes, particularly SSTR2 and SSTR5, which are implicated in various physiological processes.

Biological Activities

The compound has been investigated for several biological activities:

  • Antitumor Effects : Research indicates that somatostatin analogs can inhibit tumor growth in neuroendocrine tumors by reducing hormone secretion that promotes tumor proliferation.
  • Gastrointestinal Regulation : It plays a role in modulating gastrointestinal motility and secretion, making it relevant for conditions like acromegaly and carcinoid syndrome.
  • Analgesic Properties : Some studies suggest potential analgesic effects due to its influence on pain pathways.

Case Studies

  • Tumor Growth Inhibition :
    • A study demonstrated that administration of H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH significantly reduced tumor size in animal models of pancreatic neuroendocrine tumors by inhibiting hormone release that stimulates tumor growth .
  • Gastrointestinal Disorders :
    • Clinical trials have shown that this peptide can alleviate symptoms in patients with gastrointestinal disorders by regulating gut hormone levels .
  • Pain Management :
    • Research into its analgesic properties has suggested that it may modulate pain responses in chronic pain models .

Applications in Medicine

The therapeutic potential of H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH includes:

  • Treatment of Hormone-related Disorders : Used in managing conditions such as acromegaly and carcinoid syndrome.
  • Cancer Therapy : Investigated as part of treatment regimens for neuroendocrine tumors.
  • Diagnostic Applications : Utilized in diagnostic assays to measure somatostatin levels or receptor activity.

Q & A

Q. How can AI/ML tools enhance the design of peptide analogs with improved pharmacokinetics?

  • Methodological Answer :
  • Train generative adversarial networks (GANs) on peptide databases to propose stable analogs.
  • Integrate COMSOL Multiphysics for simulating transport across biological barriers (e.g., blood-brain).
  • Validate predictions with microfluidics-based permeability assays (e.g., PAMPA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe7)-Somatostatin-14
Reactant of Route 2
(D-Phe7)-Somatostatin-14

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